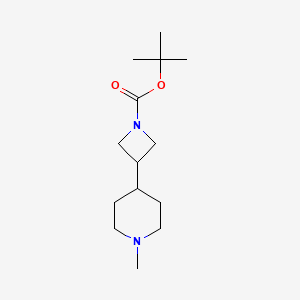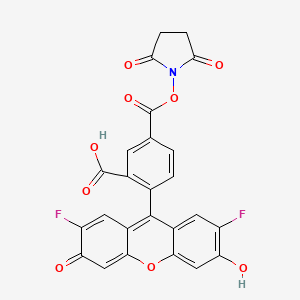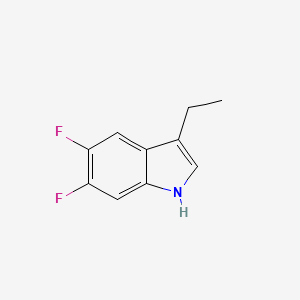![molecular formula C9H10N4O2 B13707318 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of the isopropyl and nitro groups at specific positions on the ring system imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazoles with various reagents. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine ring system . Another method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The pyrazolopyridine ring system can also interact with nucleic acids and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the isopropyl and nitro groups, resulting in different chemical and biological properties.
3-Methyl-5-nitro-1h-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of an isopropyl group, leading to differences in reactivity and biological activity.
3-Isopropyl-5-amino-1h-pyrazolo[3,4-b]pyridine: Contains an amino group instead of a nitro group, resulting in different chemical and biological properties.
The unique combination of the isopropyl and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H10N4O2 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5-nitro-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)8-7-3-6(13(14)15)4-10-9(7)12-11-8/h3-5H,1-2H3,(H,10,11,12) |
Clé InChI |
NHEVDGMTBHYCSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=C(C=NC2=NN1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)





![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)


![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)
